molecular formula C7H3BrF3N3 B2568160 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256826-15-9

5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2568160
CAS No.: 1256826-15-9
M. Wt: 266.021
InChI Key: TZOMFKMOFVKBIB-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with bromine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of iodobromopyridine with in situ generated (trifluoromethyl)copper. This iodide displacement reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials development.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOMFKMOFVKBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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